molecular formula C11H8NNaO2 B13513713 Sodium 8-aminonaphthalene-1-carboxylate

Sodium 8-aminonaphthalene-1-carboxylate

Cat. No.: B13513713
M. Wt: 209.18 g/mol
InChI Key: YLELWFAWWRTGQQ-UHFFFAOYSA-M
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Description

Sodium 8-aminonaphthalene-1-carboxylate is an organic compound with the molecular formula C11H8NNaO2 and a molecular weight of 209.18 g/mol . It is a sodium salt derivative of 8-aminonaphthalene-1-carboxylic acid. This compound is primarily used in scientific research due to its versatile properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium 8-aminonaphthalene-1-carboxylate typically involves the neutralization of 8-aminonaphthalene-1-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group is deprotonated by sodium hydroxide, forming the sodium salt .

Industrial Production Methods: Industrial production of this compound can be achieved through bulk manufacturing processes. These processes often involve the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 8-aminonaphthalene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of sodium 8-aminonaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various proteins and enzymes, thereby modulating their activity. The carboxylate group can coordinate with metal ions, influencing their reactivity and stability .

Comparison with Similar Compounds

Comparison: Sodium 8-aminonaphthalene-1-carboxylate is unique due to the presence of both an amino group and a carboxylate group on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its fluorescent properties make it particularly valuable in biological and imaging applications .

Properties

Molecular Formula

C11H8NNaO2

Molecular Weight

209.18 g/mol

IUPAC Name

sodium;8-aminonaphthalene-1-carboxylate

InChI

InChI=1S/C11H9NO2.Na/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14;/h1-6H,12H2,(H,13,14);/q;+1/p-1

InChI Key

YLELWFAWWRTGQQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)[O-])C(=CC=C2)N.[Na+]

Origin of Product

United States

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